N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10(9(12)6-2-3-6)7-4-13-5-8(7)11/h6-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDJTDBJKMXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-hydroxyoxolan-3-yl derivatives with N-methylcyclopropanecarboxamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide with structurally related cyclopropanecarboxamides and other carboxamide derivatives:
Key Research Findings
Synthetic Complexity: Cyclopropanecarboxamides with bulky substituents (e.g., phenyl, chlorophenyl) often require multi-step syntheses. For example, N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide was synthesized with 51% yield and high diastereoselectivity (dr 19:1) via phenolic addition to cyclopropene intermediates . In contrast, hydroxamic acid derivatives (e.g., compound 6) are synthesized via established protocols for hydroxyureido or hydroxamate groups .
Conversely, the 4-hydroxyoxolan-3-yl group in the target compound may increase hydrophilicity, favoring solubility in aqueous environments. N-Methyl substitution (as in the target compound) reduces hydrogen-bond donor capacity compared to N-hydroxy analogues (e.g., compound 6), which could diminish metal-chelating or radical-scavenging activity .
Agrochemical vs. Pharmaceutical Profiles :
- Propanil (a dichlorophenyl propanamide) acts as a herbicide by disrupting lipid biosynthesis, whereas cyclopropanecarboxamides with aromatic groups (e.g., phenyl, chlorophenyl) are explored for neurological or antioxidant applications . The target compound’s hydroxyoxolan group may align it more closely with CNS-targeted drugs due to structural similarities to sugar or nucleoside analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
